Ethyl 4-(4-nitrophenyl)-2-[(phenylcarbonyl)amino]thiophene-3-carboxylate
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Overview
Description
Ethyl 4-(4-nitrophenyl)-2-[(phenylcarbonyl)amino]thiophene-3-carboxylate is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a nitrophenyl group, a phenylcarbonylamino group, and an ethyl ester group attached to the thiophene ring
Preparation Methods
The synthesis of Ethyl 4-(4-nitrophenyl)-2-[(phenylcarbonyl)amino]thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to a phenyl ring.
Acylation: Formation of a phenylcarbonylamino group.
Cyclization: Formation of the thiophene ring.
Esterification: Introduction of the ethyl ester group.
Reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Ethyl 4-(4-nitrophenyl)-2-[(phenylcarbonyl)amino]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and various acids or bases for substitution and hydrolysis reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 4-(4-nitrophenyl)-2-[(phenylcarbonyl)amino]thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity
Mechanism of Action
The mechanism of action of Ethyl 4-(4-nitrophenyl)-2-[(phenylcarbonyl)amino]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the thiophene ring can interact with various biological molecules. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or disruption of cell membranes .
Comparison with Similar Compounds
Ethyl 4-(4-nitrophenyl)-2-[(phenylcarbonyl)amino]thiophene-3-carboxylate can be compared with other thiophene derivatives, such as:
Ethyl 1-(4-nitrophenyl)-4-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate: Similar in having a nitrophenyl group and an ethyl ester group but differs in the core structure.
Pyridinium salts: Share some reactivity patterns but differ in their core heterocyclic structure and applications.
The uniqueness of this compound lies in its combination of functional groups and the thiophene ring, which imparts specific chemical and biological properties .
Properties
Molecular Formula |
C20H16N2O5S |
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Molecular Weight |
396.4 g/mol |
IUPAC Name |
ethyl 2-benzamido-4-(4-nitrophenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C20H16N2O5S/c1-2-27-20(24)17-16(13-8-10-15(11-9-13)22(25)26)12-28-19(17)21-18(23)14-6-4-3-5-7-14/h3-12H,2H2,1H3,(H,21,23) |
InChI Key |
FBOKXZOXHBYAJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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